molecular formula C13H15FO2 B1408386 (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry CAS No. 1638612-74-4

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

Cat. No.: B1408386
CAS No.: 1638612-74-4
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-NWDGAFQWSA-N
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Description

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a compound characterized by its unique stereochemistry. The compound features a benzyloxy group and a fluorine atom attached to a cyclohexanone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a cyclohexanone derivative followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a cyclohexanol derivative.

Scientific Research Applications

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The benzyloxy group and fluorine atom play crucial roles in binding to enzymes or receptors, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2RS,4SR)-4-(methoxy)-2-fluorocyclohexan-1-one
  • (2RS,4SR)-4-(ethoxy)-2-fluorocyclohexan-1-one
  • (2RS,4SR)-4-(benzyloxy)-2-chlorocyclohexan-1-one

Uniqueness

Compared to similar compounds, (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one stands out due to its specific stereochemistry and the presence of both a benzyloxy group and a fluorine atom

Properties

IUPAC Name

(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAMMVYXJFIMQ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218332
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820571-06-9
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
Reactant of Route 6
(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

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